molecular formula C8H15ClO B14637869 6-Chloro-2,2-dimethylhexanal CAS No. 52387-41-4

6-Chloro-2,2-dimethylhexanal

Cat. No.: B14637869
CAS No.: 52387-41-4
M. Wt: 162.66 g/mol
InChI Key: DISJQPXLQNQPIM-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylhexanal (CAS: Not explicitly provided in evidence) is a halogenated aldehyde with a branched alkyl chain. Its structure features a chloro substituent at the 6th carbon and two methyl groups at the 2nd carbon of a hexanal backbone. These compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals .

Properties

CAS No.

52387-41-4

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

6-chloro-2,2-dimethylhexanal

InChI

InChI=1S/C8H15ClO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3

InChI Key

DISJQPXLQNQPIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethylhexanal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylhexanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-2,2-dimethylhexanoic acid.

    Reduction: 6-Chloro-2,2-dimethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,2-dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Chloro-2-hexanone (CAS: 10226-30-9)

  • Structural Differences: 6-Chloro-2-hexanone is a ketone (hexanone backbone), whereas 6-Chloro-2,2-dimethylhexanal is an aldehyde (hexanal backbone) with additional methyl groups. The aldehyde group in this compound increases its electrophilicity compared to the ketone, making it more reactive in nucleophilic addition reactions .
  • Synthetic Utility: 6-Chloro-2-hexanone is commercially available (TCI Chemicals, ~¥9,000–22,900/25–250 mL) and used in spirocyclic or heterocyclic syntheses .

6-Chloro-2-methoxyacridin-9-amine Derivatives

  • Functional Group Contrast :
    • Acridine derivatives (e.g., 6-chloro-2-methoxyacridin-9-amine) feature aromatic nitrogen-containing cores, unlike the aliphatic this compound .
    • These acridines are studied for anti-prion and neuroprotective activities, whereas chloro-aldehydes like this compound are more likely employed as intermediates in fragrances or polymer precursors .

Chlorinated Spirocyclic Compounds

  • Complexity vs. Simplicity :
    • Compounds like 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS: 5617-70-9) have rigid spirocyclic frameworks, contrasting with the linear structure of this compound .
    • Spirocyclic compounds often exhibit higher thermal stability and are used in advanced material science, while chloro-aldehydes prioritize reactivity in stepwise syntheses.

Data Table: Key Properties of Comparable Compounds

Compound Name Functional Group Molecular Weight (g/mol) Key Applications Commercial Availability (TCI)
This compound Aldehyde ~148.6 (estimated) Synthetic intermediate Not listed in evidence
6-Chloro-2-hexanone Ketone 134.61 Pharma intermediates, fragrances ¥9,000–22,900/25–250 mL
6-Chloro-2-methoxyacridin-9-amine Acridine 279.15 Neuroprotective agents Research-use only

Research Findings and Limitations

  • Reactivity Trends: Aldehydes like this compound are more reactive than ketones (e.g., 6-Chloro-2-hexanone) due to the electron-deficient carbonyl carbon. However, steric hindrance from dimethyl groups may reduce reaction rates in bulky nucleophilic environments .
  • Gaps in Evidence: No direct data on this compound’s synthesis, boiling point, or biological activity were found in the provided evidence. Comparisons rely on structural analogs and inferred properties.

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